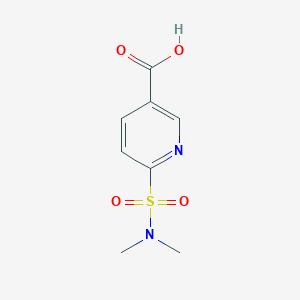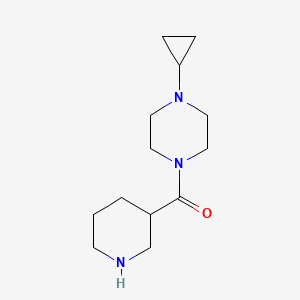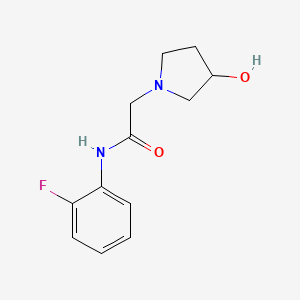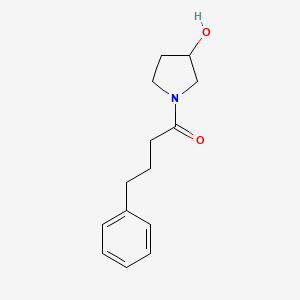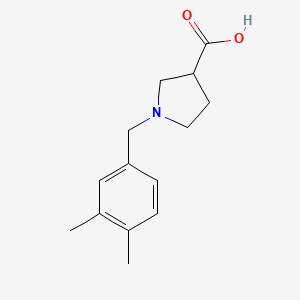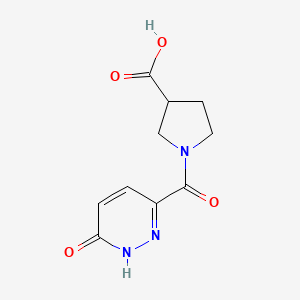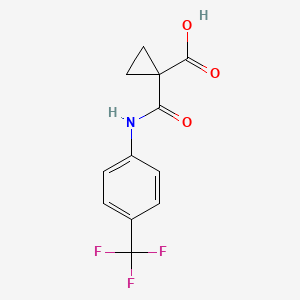![molecular formula C12H21ClN2O B1464346 2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one CAS No. 1178435-29-4](/img/structure/B1464346.png)
2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用
Medicinal Chemistry: Synthesis of Novel Therapeutics
The compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif is found in compounds that exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. Researchers utilize this chlorinated ketone to introduce the pyrrolidine and piperidine rings—scaffolds prevalent in many drugs due to their favorable interaction with biological targets .
Material Science: Organic Synthesis of Functional Materials
In material science, this compound’s reactive functional groups make it a valuable precursor for the synthesis of organic materials with potential applications in electronics and photonics. The ability to incorporate nitrogen-containing heterocycles can lead to materials with novel optical and electronic properties .
Chemical Biology: Probing Biological Pathways
Chemical biologists use this compound to study protein-ligand interactions within cells. By modifying the compound with fluorescent tags or other reporter groups, researchers can trace its distribution and interaction with cellular components, providing insights into cellular processes and pathways .
Agrochemistry: Development of New Pesticides
The structural elements of “2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one” are similar to those found in certain pesticides. As such, it can be used as a starting point for the development of new agrochemicals aimed at improving crop protection and yield .
Veterinary Medicine: Veterinary Drug Development
This compound is also explored in veterinary medicine for the development of new treatments for animal health. Its modifiable structure allows for the creation of targeted therapies for various animal species, addressing a wide range of veterinary conditions .
Analytical Chemistry: Reference Standards and Calibration
In analytical chemistry, the compound can be used to create reference standards for calibration purposes. Its well-defined structure and properties make it suitable for use in validating analytical methods and ensuring the accuracy of chemical analyses .
作用機序
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s action. Stability under various conditions is essential for its therapeutic efficacy.
Researchers should explore its stereochemistry, binding modes, and biological profiles to unlock its therapeutic potential . Keep in mind that this information is based on general principles, and further studies are needed to uncover the precise mechanisms of action for this intriguing compound. 🌟
特性
IUPAC Name |
2-chloro-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-10(13)12(16)15-8-4-11(5-9-15)14-6-2-3-7-14/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSADWINGLIDCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2CCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



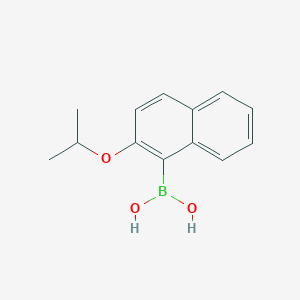
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B1464265.png)
![2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B1464268.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1464269.png)
![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1464270.png)
